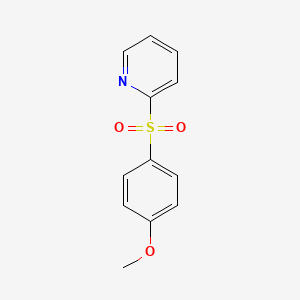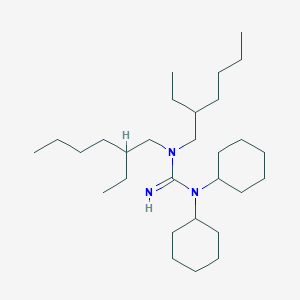![molecular formula C7H14O3 B14284637 1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol CAS No. 136499-11-1](/img/structure/B14284637.png)
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol can be synthesized through the reaction of methanol with allyl alcohol in the presence of metal oxides and zeolite catalysts. The reaction typically occurs in the liquid phase and requires specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where methanol and allyl alcohol are combined with catalysts under controlled conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity final product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or allyloxy groups are replaced by other functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and thiols .
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Compounds with new functional groups replacing the methoxy or allyloxy groups .
Scientific Research Applications
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its solvent properties .
Mechanism of Action
The mechanism by which 1-methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1-Methoxypropan-2-ol: Similar in structure but lacks the allyloxy group.
Propylene glycol methyl ether: Another glycol ether with similar solvent properties.
1-Methoxy-2-propanol: A positional isomer with different reactivity and applications .
Uniqueness
1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol is unique due to the presence of both methoxy and allyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific industrial and research applications where other similar compounds may not be suitable .
Properties
CAS No. |
136499-11-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
1-methoxy-3-prop-1-enoxypropan-2-ol |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-6-7(8)5-9-2/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
NFSYVJAKZKQATN-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
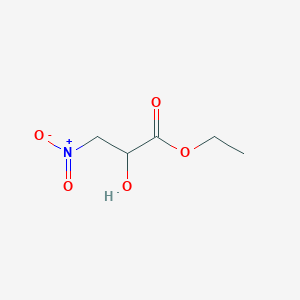
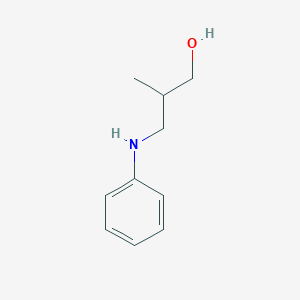
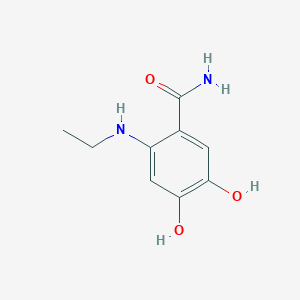
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
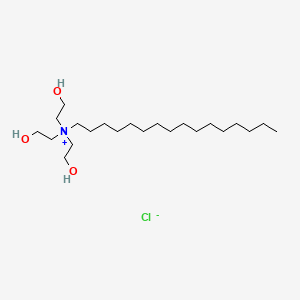
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
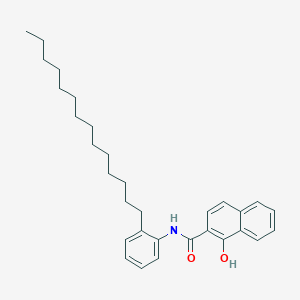
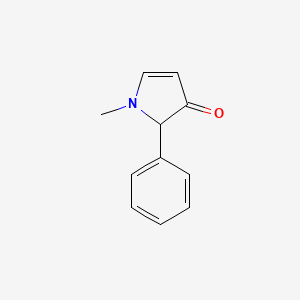
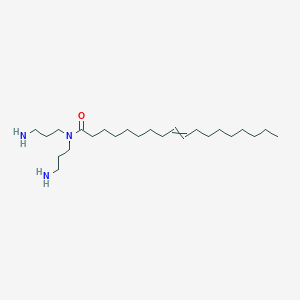
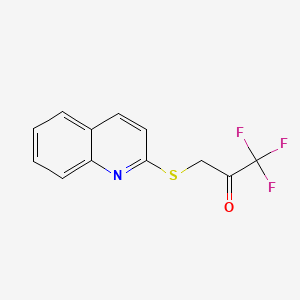
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
